(2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate
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Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
- Anti-inflammatory Properties : Researchers have explored the anti-inflammatory potential of this compound. It may inhibit specific inflammatory pathways, making it a candidate for drug development .
- Anticancer Activity : Preliminary studies suggest that it could exhibit anticancer effects. Investigating its mechanism of action and potential targets is crucial for cancer therapy .
- Enzyme Inhibitors : Researchers have investigated its inhibitory effects on specific enzymes. Understanding its interactions with enzymes can lead to novel therapeutic strategies .
- Building Block for Organic Synthesis : Chemists use this compound as a building block to create more complex molecules. Its unique structure allows for diverse synthetic pathways .
- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties. Further research is needed to explore its potential in treating neurodegenerative diseases .
- NMR Spectroscopy : Researchers use this compound as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. Its distinctive signals aid in structural elucidation .
- Insecticidal Properties : Investigations have shown that it exhibits insecticidal activity. Researchers explore its potential as an eco-friendly pesticide .
Medicinal Chemistry and Drug Development
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Synthesis
Pharmacology and Neuroprotection
Chemical Education and Spectroscopy
Agrochemicals and Pest Control
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 4-piperidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c23-21(26-17-7-10-18-8-3-1-4-9-18)19-11-13-20(14-12-19)27(24,25)22-15-5-2-6-16-22/h1,3-4,7-14H,2,5-6,15-17H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSWMSCDOYLVBG-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate |
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